molecular formula C21H31NO4S B12530414 Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate CAS No. 798561-51-0

Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate

Cat. No.: B12530414
CAS No.: 798561-51-0
M. Wt: 393.5 g/mol
InChI Key: LNQKPMGHWAOJKZ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a dibutylamino group, and a penta-2,4-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate typically involves multi-step organic reactions. The starting materials often include ethyl penta-2,4-dienoate, benzenesulfonyl chloride, and dibutylamine. The reaction conditions usually require a base such as triethylamine to facilitate the nucleophilic substitution reaction, followed by purification steps like recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles like hydroxide ions or amines can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonyl compounds.

Scientific Research Applications

Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl penta-2,4-dienoate: Lacks the benzenesulfonyl and dibutylamino groups, making it less reactive in certain chemical reactions.

    Benzenesulfonyl chloride: A simpler compound used as a reagent in organic synthesis.

    Dibutylamine: A basic amine that can be used to introduce the dibutylamino group into other molecules.

Uniqueness

Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

798561-51-0

Molecular Formula

C21H31NO4S

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate

InChI

InChI=1S/C21H31NO4S/c1-4-7-16-22(17-8-5-2)18-12-15-20(21(23)26-6-3)27(24,25)19-13-10-9-11-14-19/h9-15,18H,4-8,16-17H2,1-3H3

InChI Key

LNQKPMGHWAOJKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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